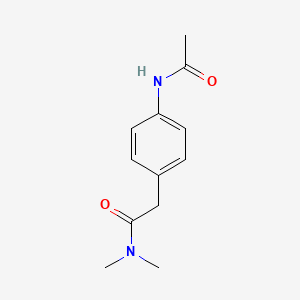![molecular formula C20H18N2O4 B6538914 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060281-69-7](/img/structure/B6538914.png)
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Wirkmechanismus
Target of Action
The primary target of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction has been confirmed through docking studies, which showed that the compound interacts with important active site amino acids such as Phe 77, Arg 256, His 263 .
Biochemical Pathways
By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids . Therefore, inhibition of this enzyme leads to reduced fat digestion and absorption .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics .
Result of Action
The inhibition of pancreatic lipase by this compound results in decreased digestion and absorption of dietary fats . This could potentially lead to weight loss, making the compound a potential candidate for obesity treatment .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-amino-4-methyl-2H-chromen-2-one, which is then converted to its diazonium salt. This intermediate is reacted with 3-chloropentane-2,4-dione to afford N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A naturally occurring compound with anticoagulant properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other coumarin derivatives, this compound has a dimethylcarbamoyl group and a chromene ring, which may enhance its potency and selectivity for certain targets .
Eigenschaften
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-22(2)18(23)11-13-7-9-15(10-8-13)21-19(24)16-12-14-5-3-4-6-17(14)26-20(16)25/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGIMFFIHVXHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide](/img/structure/B6538838.png)
![2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538845.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B6538851.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide](/img/structure/B6538860.png)
![2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538868.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B6538876.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B6538879.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)
![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)
![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)
